molecular formula C22H31FN4O4 B605743 (2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester CAS No. 872045-91-5

(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester

Cat. No. B605743
M. Wt: 434.5
InChI Key: BLLNYXOLLAVTRF-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD1305 is an experimental drug candidate that is under investigation for the management and reversal of cardiac arrhythmias.

Scientific Research Applications

Biodegradation and Environmental Fate

One of the pertinent areas of research related to carbamic acid esters, like the one , involves the biodegradation and environmental fate of these compounds. Research has identified microorganisms capable of degrading similar esters, like ethyl tert-butyl ether (ETBE), under aerobic conditions as a carbon and energy source or via cometabolism using alkanes as growth substrates. The initial biodegradation of ETBE occurs via hydroxylation of the ethoxy carbon by a monooxygenase enzyme, forming intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). Although the biodegradation pathways under anoxic conditions have not been fully elucidated, the presence of co-contaminants may either limit or enhance the aerobic biodegradation of these compounds through preferential metabolism or cometabolism (Thornton et al., 2020).

Lubricity and Antiwear Properties

The chemical structure of carbamic acid esters also suggests potential applications in the formulation of lubricants. For instance, esters of phosphoric acid, which share functional group similarities with carbamic acid esters, have been shown to be effective antiwear additives in synthetic lubricating oils. They are particularly useful in enhancing the lubricity and resistance to oxidation of synthetic lube oils, suggesting that carbamic acid esters might also provide similar benefits when used in high-temperature synthetic lubricating oils (Barabanova et al., 1976).

Implications in Food and Beverage Industry

The presence and effects of similar esters in foods and beverages have been extensively studied. Ethyl carbamate (urethane), the ethyl ester of carbamic acid, is found at low levels in many fermented foods and beverages and is classified as a probable human carcinogen. High levels of ethyl carbamate can be found in distilled spirits, and it is produced through several chemical mechanisms, including from urea and various proteins during fermentation. Understanding the occurrence and mechanisms of formation of such compounds in food and beverages can help in developing strategies to mitigate their levels and potential health impacts (Weber & Sharypov, 2009).

properties

CAS RN

872045-91-5

Product Name

(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester

Molecular Formula

C22H31FN4O4

Molecular Weight

434.5

IUPAC Name

(2-(7-(2-(4-Cyano-2-fluorophenoxy)ethyl)-9-oxa-3,7-diazabicyclo(3.3.1)non-3-yl)ethyl)carbamic acid tert-butyl ester

InChI

InChI=1S/C22H31FN4O4/c1-22(2,3)31-21(28)25-6-7-26-12-17-14-27(15-18(13-26)30-17)8-9-29-20-5-4-16(11-24)10-19(20)23/h4-5,10,17-18H,6-9,12-15H2,1-3H3,(H,25,28)/t17-,18+

InChI Key

BLLNYXOLLAVTRF-HDICACEKSA-N

SMILES

CC(C)(C)OC(=O)NCCN1C[C@@H]2CN(C[C@H](C1)O2)CCOc3ccc(cc3F)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-1305;  AZD 1305;  AZD1305;  UNII-CZO834LXQM; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 3
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 4
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 5
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 6
(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester

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